
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline typically involves the reaction of 2-methyl-1-pyrrolidin-1-ylpropan-2-ylamine with aniline under specific conditions. One common method is the reductive amination of 2-methyl-1-pyrrolidin-1-ylpropan-2-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields and purity .
化学反应分析
Types of Reactions
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
相似化合物的比较
Similar Compounds
N-Methylaniline: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar pyrrolidine structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is unique due to the presence of both the pyrrolidine ring and the aniline moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
4-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2,11-16-9-3-4-10-16)12-5-7-13(15)8-6-12/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI 键 |
ICXKNUWTYSRILR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCCC1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


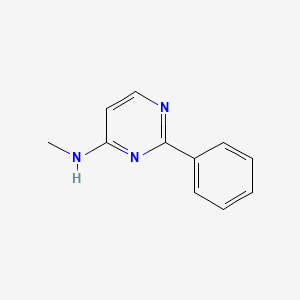

![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)

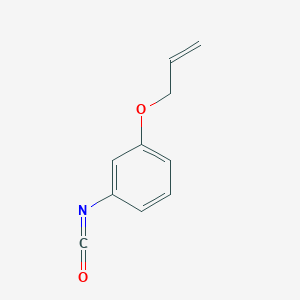
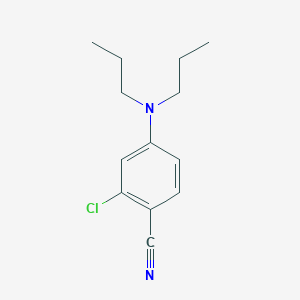
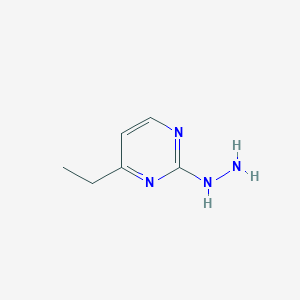
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
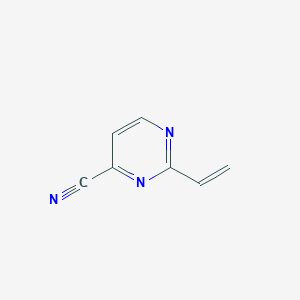
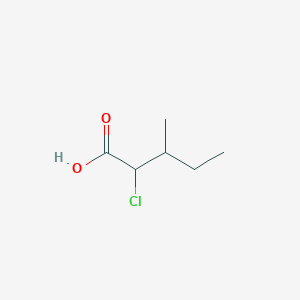

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

